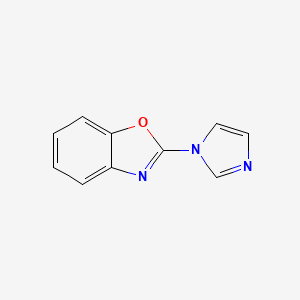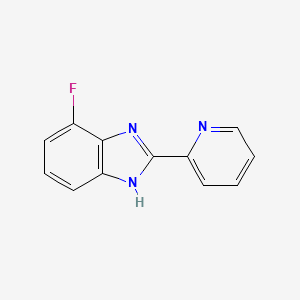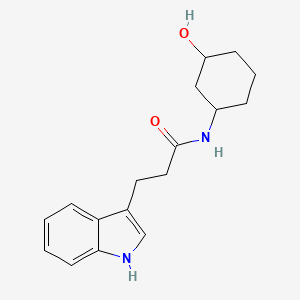![molecular formula C14H14ClN3O2 B7575938 Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate, also known as MCP, is a chemical compound that has been extensively studied for its potential use in scientific research. MCP belongs to the class of pyridazine derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
作用机制
The mechanism of action of Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are known to play a role in inflammation and cancer. In addition, Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been found to modulate immune responses by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate also has some limitations, including its poor solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate, including the development of more potent and selective analogs, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its mechanism of action in more detail. In addition, further studies are needed to determine the safety and efficacy of Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate in vivo, and to evaluate its potential for clinical use in the treatment of various diseases.
合成方法
The synthesis of Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate involves several steps, including the reaction of 2-chloroethylamine hydrochloride with 2-hydrazinopyridazine, followed by the reaction of the resulting product with methyl 3-oxobutanoate in the presence of triethylamine. The final product is obtained by acidification and recrystallization. The purity of Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been studied for its potential use in various scientific research fields, including medicinal chemistry, pharmacology, and toxicology. Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been found to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. In addition, Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been shown to have antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9(10-5-3-4-6-11(10)15)16-13-8-7-12(17-18-13)14(19)20-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFJIQCVGLRVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC2=NN=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)



![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)

![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![3-[Methyl-[4-(2-methylpropyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575948.png)
![3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)
![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)
![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)